2-(Biphenyl-4-yl)-2-oxoethyl 2-(4-hexylphenyl)-6-methylquinoline-4-carboxylate
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Overview
Description
2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL 2-(4-HEXYLPHENYL)-6-ME-4-QUINOLINECARBOXYLATE is a complex organic compound that features a biphenyl group, a hexylphenyl group, and a quinolinecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL 2-(4-HEXYLPHENYL)-6-ME-4-QUINOLINECARBOXYLATE typically involves multiple steps, including the formation of the biphenyl and quinolinecarboxylate units, followed by their coupling. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, to form the biphenyl and quinolinecarboxylate structures . The reaction conditions often include the use of solvents like tetrahydrofuran or dimethylformamide, and bases such as potassium carbonate or cesium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as column chromatography or recrystallization, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL 2-(4-HEXYLPHENYL)-6-ME-4-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Substituting agents: Bromine, nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinecarboxylate derivatives, while substitution reactions can introduce various functional groups onto the biphenyl or quinolinecarboxylate rings .
Scientific Research Applications
2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL 2-(4-HEXYLPHENYL)-6-ME-4-QUINOLINECARBOXYLATE has several scientific research applications, including:
Organic Electronics: Used as a semiconducting material in organic field-effect transistors and organic light-emitting diodes.
Materials Science: Employed in the development of novel materials with unique optical and electronic properties.
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL 2-(4-HEXYLPHENYL)-6-ME-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. In medicinal applications, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL 2-(4-HEXYLPHENYL)-6-ME-4-QUINOLINECARBOXYLATE: shares similarities with other biphenyl and quinolinecarboxylate derivatives, such as:
Uniqueness
The uniqueness of 2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL 2-(4-HEXYLPHENYL)-6-ME-4-QUINOLINECARBOXYLATE lies in its specific combination of functional groups, which confer distinct electronic and steric properties. These properties make it particularly suitable for applications in organic electronics and materials science, where precise control over molecular interactions is crucial .
Properties
Molecular Formula |
C37H35NO3 |
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Molecular Weight |
541.7 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 2-(4-hexylphenyl)-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C37H35NO3/c1-3-4-5-7-10-27-14-16-30(17-15-27)35-24-33(32-23-26(2)13-22-34(32)38-35)37(40)41-25-36(39)31-20-18-29(19-21-31)28-11-8-6-9-12-28/h6,8-9,11-24H,3-5,7,10,25H2,1-2H3 |
InChI Key |
DEKPTOPJLPVFLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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